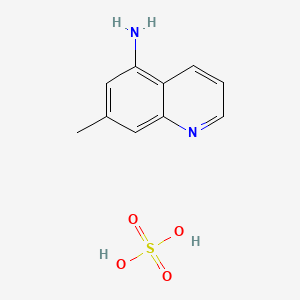
5-Amino-7-methylquinoline sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylquinolin-5-amine sulfate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylquinolin-5-amine sulfate typically involves the modification of the quinoline nucleus. One common method is the reaction of aniline derivatives with malonic acid equivalents . Another approach involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for 7-methylquinolin-5-amine sulfate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
7-Methylquinolin-5-amine sulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced nitrogen functionalities.
科学的研究の応用
7-Methylquinolin-5-amine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
作用機序
The mechanism of action of 7-methylquinolin-5-amine sulfate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, quinoline derivatives may induce apoptosis, inhibit angiogenesis, and disrupt cell migration .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 7-methylquinolin-5-amine sulfate, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline nucleus.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Uniqueness
7-Methylquinolin-5-amine sulfate is unique due to its specific substitution pattern on the quinoline nucleus, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
CAS番号 |
93687-28-6 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
256.28 g/mol |
IUPAC名 |
7-methylquinolin-5-amine;sulfuric acid |
InChI |
InChI=1S/C10H10N2.H2O4S/c1-7-5-9(11)8-3-2-4-12-10(8)6-7;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |
InChIキー |
LLWHSIDJIYPAOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=NC2=C1)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


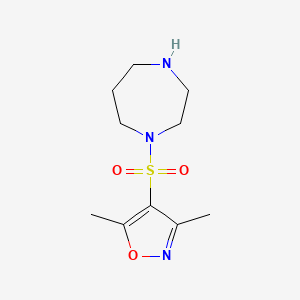
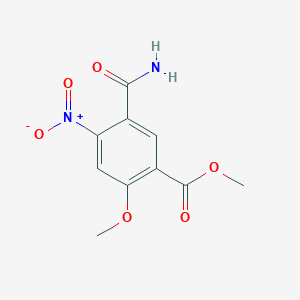

![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

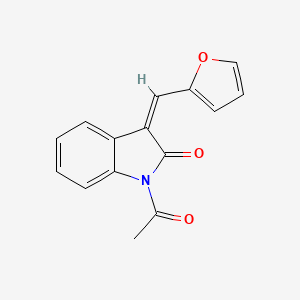
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
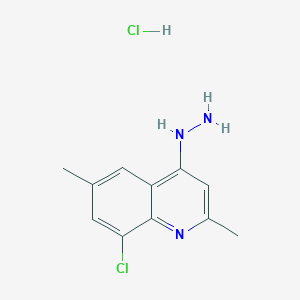
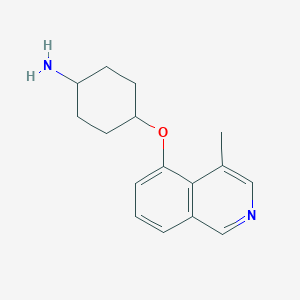

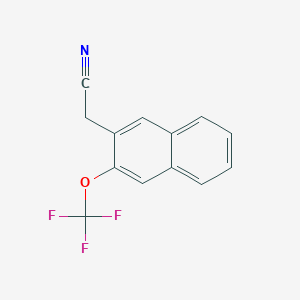
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
